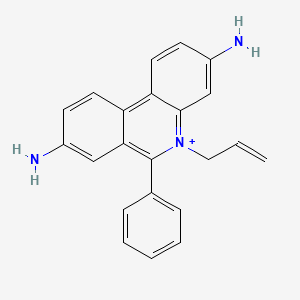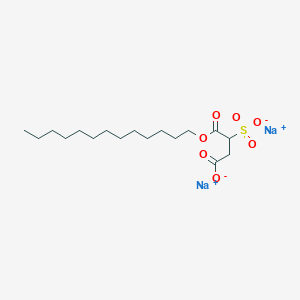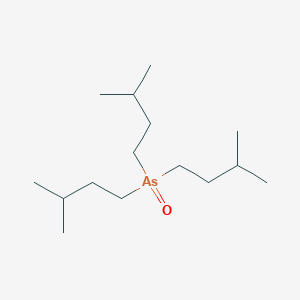![molecular formula C9H10N4O3 B14468014 2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile CAS No. 70791-52-5](/img/structure/B14468014.png)
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile is a chemical compound known for its unique structure and properties. It contains a morpholine ring, a nitrile group, and an oxime functionality, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile typically involves the reaction of morpholine with cyanoacetic acid derivatives. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by subsequent reactions to introduce the oxime and nitrile functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, while the nitrile and oxime groups can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-4-yl)-3-oxopropanenitrile
- 4-(Cyanoacetyl)morpholine
Uniqueness
2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile is unique due to its combination of a morpholine ring, nitrile group, and oxime functionality.
Properties
CAS No. |
70791-52-5 |
|---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-(cyanomethoxy)-2-morpholin-4-yl-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C9H10N4O3/c10-1-4-16-12-8(7-11)9(14)13-2-5-15-6-3-13/h2-6H2 |
InChI Key |
PIAMHXXESRZKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(=NOCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
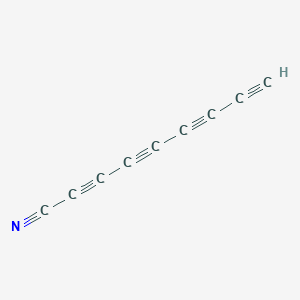

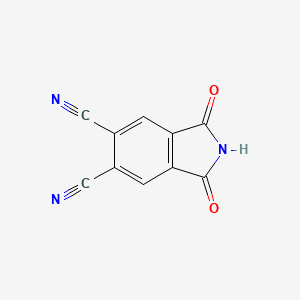
![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)
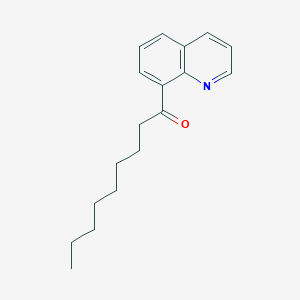

![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)

